Product packaging for Diethylboron(Cat. No.:CAS No. 5518-25-2)

Diethylboron

Cat. No.: B14726175
CAS No.: 5518-25-2
M. Wt: 68.94 g/mol
InChI Key: AOBOMOUUYYHMOX-UHFFFAOYSA-N
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Description

Diethylboron (CAS 5518-25-2) is an organoboron compound with the molecular formula C₄H₁₀B and a molecular weight of 68.93 g/mol . This reagent serves as a valuable synthetic intermediate in organic and materials chemistry. Its application in research includes the formation of coordination complexes with organic ligands, such as N-methyl-salicylideneimine, which have been characterized through computational studies to understand their molecular structure . This compound is also employed to promote specific synthetic pathways; for example, this compound triflate has been used to facilitate stereoselective anti-aldol additions with Oppolzer's sultam, a key step in the synthesis of complex chiral molecules . Furthermore, its utility extends to the preparation of specialized derivatives, such as those with ethyl N-nitrocarbamate, where it adopts an "imide" form coordinated to the carbonyl oxygen . As a highly reactive organoborane, it is typically handled under controlled conditions. This product is intended for research applications only and is not suitable for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10B B14726175 Diethylboron CAS No. 5518-25-2

Properties

CAS No.

5518-25-2

Molecular Formula

C4H10B

Molecular Weight

68.94 g/mol

InChI

InChI=1S/C4H10B/c1-3-5-4-2/h3-4H2,1-2H3

InChI Key

AOBOMOUUYYHMOX-UHFFFAOYSA-N

Canonical SMILES

[B](CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 9812746 involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of CID 9812746 is scaled up using optimized synthetic routes. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for commercial use.

Chemical Reactions Analysis

Formation of Enol Borinates

Diethylboron chloride reacts with ketones in the presence of tertiary amines (e.g., triethylamine, Et₃N) to generate enol borinates. The mechanism involves deprotonation of the ketone by the amine, followed by coordination of the boron reagent to the oxygen of the enolate. The stereochemistry of the enolate depends on the steric bulk of the boron reagent and the amine .

Key Steps :

  • Deprotonation : Ketone is deprotonated by the amine to form an enolate.

  • Boron Coordination : The enolate oxygen binds to the boron center, forming a cyclic intermediate.

  • Stereochemical Outcome : The configuration of the enolate ([E] or [Z]) is determined by steric interactions .

Aldol Reactions

Enol borinates derived from this compound reagents undergo aldol reactions with aldehydes. The stereochemical outcome depends on the enolate geometry:

  • [Z]-Enolate : Leads to syn-aldol products.

  • [E]-Enolate : Leads to anti-aldol products .

ReagentAmineEnolate GeometryAldol Product Selectivity
Et₂BClEt₃N[Z]Syn-aldol
Et₂BCli-Pr₂EtN[E]Anti-aldol
Et₂BOTfAny amine[Z]Syn-aldol

Example : this compound chloride with i-Pr₂EtN produces >99% [E]-enolate from propiophenone, leading to anti-aldol adducts .

Factors Influencing [E]/[Z] Ratios

  • Boron Reagent :

    • Et₂BCl : Stereoselectivity is tunable by amine choice.

    • Et₂BOTf : Always forms [Z]-enolates, favoring syn-aldol products .

  • Amine Steric Bulk :

    • Et₃N : Preferentially forms [Z]-enolates.

    • i-Pr₂EtN : Favors [E]-enolates due to reduced basicity and steric effects .

  • Boron Steric Bulk :

    • Larger boron reagents (e.g., dicyclohexylborane chloride) enhance [E]-selectivity .

Et₂BCl vs. Et₂BOTf

PropertyEt₂BClEt₂BOTf
Stability High (stable under inert conditions)Highly reactive, requires low temperatures
Enolate Geometry Dependent on amine and steric effectsAlways [Z]-enolate
Leaving Group Chloride (Cl⁻)Triflate (OTf⁻)
Stereochemical Control Achievable with amine variationLimited to syn-aldol

Key Insight : this compound chloride provides greater flexibility in controlling enolate geometry, enabling both syn- and anti-aldol selectivities .

Quantitative Reaction Data

Scientific Research Applications

CID 9812746 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions to produce complex molecules. In biology, it serves as a probe to study cellular processes and molecular interactions. In medicine, CID 9812746 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of CID 9812746 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The compound may bind to enzymes, receptors, or other proteins, thereby influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Aldol Reactions

Diethylboron enolates exhibit moderate stereoselectivity (dr = 3:1) in aldol reactions, as seen in the synthesis of Theopederin D. This contrasts with bulkier enolates (e.g., those derived from tert-butyl ethers), which achieve higher selectivity due to enhanced 1,5-stereoinduction . Titanium enolates, in contrast, can adopt chelated transition states for improved enantioselectivity .

Hydrolysis and Stability

Trialkylboranes (e.g., triethylborane) are highly stable toward water and alcohols, requiring temperatures >200°C for partial hydrolysis. However, this compound derivatives react more readily with carboxylic acids under mild conditions to form this compound acetate and ethane .

Thermal Stability and Dynamic Behavior

This compound-based fluxional compounds, such as 1-indenyl(diethyl)borane, undergo rapid borotropic rearrangements even at low temperatures. In contrast, pentamethylcyclopentadienylboranes (CpBR₂) are thermally stable due to hindered [1,5]-H shifts . Cyclopentadienylboranes (e.g., CpBEt₂) exhibit averaged NMR spectra at −105°C, whereas CpB(NMe₂)₂ remains static until 40°C .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Stability Toward Hydrolysis Key Reactivity Applications
Diethyl(3-pyridyl)borane C₉H₁₄BN High (ambient conditions) Suzuki-Miyaura coupling, C-H activation Pharmaceuticals, agrochemicals
Triethylborane (Et₃B) C₆H₁₅B High (requires >200°C) Radical initiator, reducing agent Polymerization
Dicyclohexylborane C₁₂H₂₂B Moderate Selective hydroboration Organic synthesis
Decaborane (B₁₀H₁₄) B₁₀H₁₄ Low (moisture-sensitive) Reduction reactions Rocket propellants, polymers

Table 2: Stereoselectivity in Aldol Reactions

Enolate Type Selectivity (dr) Transition State (TS) Key Factor Reference
This compound enolate 3:1 Cyclic, non-chelated Steric hindrance of ethers
Titanium enolate >10:1 Chelated Auxiliary (e.g., oxazolidine)
Boron triflate enolate Anti-selective Acyclic (excess Lewis acid) Electrophile coordination

Key Research Findings

This compound in Catalysis : Diethyl(3-pyridyl)borane’s stability and efficiency in cross-coupling reactions make it industrially viable, outperforming traditional catalysts like Pd(PPh₃)₄ .

Limitations in Stereoselectivity: The modest selectivity of this compound enolates underscores the need for bulkier auxiliaries or alternative metals (e.g., titanium) in asymmetric synthesis .

Fluxional Behavior : Rapid borotropic shifts in this compound-indenyl systems contrast with the rigidity of Cp* derivatives, impacting their NMR characterization and synthetic utility .

Q & A

Q. What criteria should guide the selection of control experiments in this compound reactivity studies?

  • Methodological Answer : Controls must account for catalyst leaching, solvent effects, and background reactions. Use "no-catalyst" and "no-substrate" setups to isolate contributions. Internal standards (e.g., deuterated analogs) normalize instrumental variability. Peer review of experimental design preempts oversight .

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